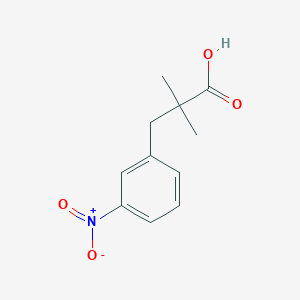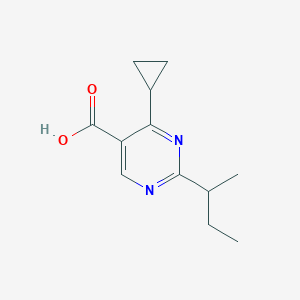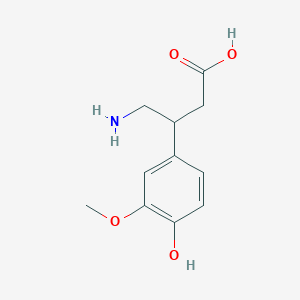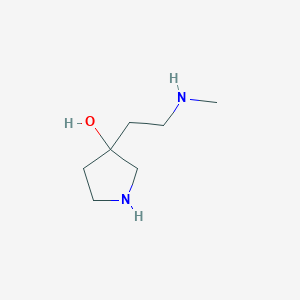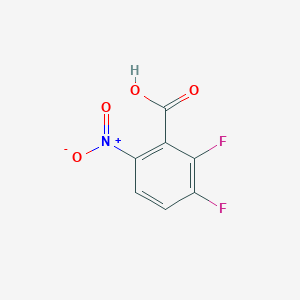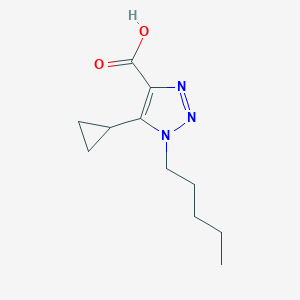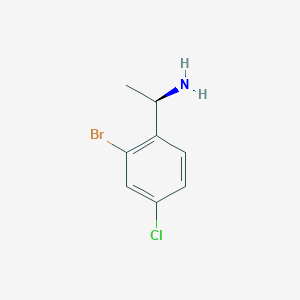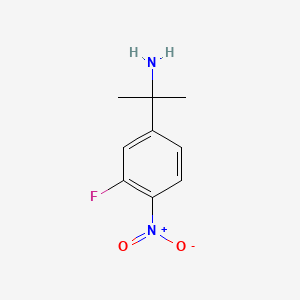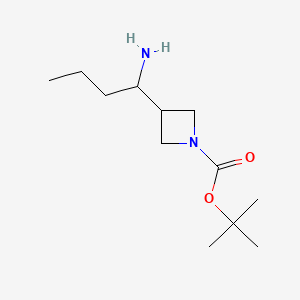
4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide is a chemical compound that features a pyrazole ring substituted with an iodine atom and a butanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under acidic conditions.
Attachment of the Butanamide Chain: The iodinated pyrazole is reacted with a butanamide derivative in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromo-1H-pyrazol-1-yl)-2-(propylamino)butanamide
- 4-(4-Chloro-1H-pyrazol-1-yl)-2-(propylamino)butanamide
- 4-(4-Fluoro-1H-pyrazol-1-yl)-2-(propylamino)butanamide
Uniqueness
The presence of the iodine atom in 4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and binding characteristics, making this compound particularly interesting for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C10H17IN4O |
|---|---|
Poids moléculaire |
336.17 g/mol |
Nom IUPAC |
4-(4-iodopyrazol-1-yl)-2-(propylamino)butanamide |
InChI |
InChI=1S/C10H17IN4O/c1-2-4-13-9(10(12)16)3-5-15-7-8(11)6-14-15/h6-7,9,13H,2-5H2,1H3,(H2,12,16) |
Clé InChI |
ZXQDJVCAPBGGTF-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(CCN1C=C(C=N1)I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


